molecular formula C21H23ClN2O5S B3410292 1-[4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-chlorophenoxy)ethan-1-one CAS No. 896362-46-2

1-[4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-chlorophenoxy)ethan-1-one

Cat. No.: B3410292
CAS No.: 896362-46-2
M. Wt: 450.9 g/mol
InChI Key: LONYNZJVOBNLKG-UHFFFAOYSA-N
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Description

1-[4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[45]decan-8-yl]-2-(4-chlorophenoxy)ethan-1-one is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-chlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O5S/c22-17-6-8-18(9-7-17)28-16-20(25)23-12-10-21(11-13-23)24(14-15-29-21)30(26,27)19-4-2-1-3-5-19/h1-9H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONYNZJVOBNLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-chlorophenoxy)ethan-1-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This is achieved through a metal-catalyzed cascade cyclization reaction. The starting materials usually include a benzenesulfonyl derivative and a suitable diaza compound.

    Introduction of the chlorophenoxy group: This step involves the reaction of the spirocyclic intermediate with 4-chlorophenol under basic conditions to form the desired ether linkage.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-chlorophenoxy)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted ethers or amines.

Scientific Research Applications

1-[4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-chlorophenoxy)ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an antitumor agent.

    Biological Research: It is used as a tool compound to study the mechanisms of cell cycle regulation and apoptosis.

    Industrial Applications: The compound can be used in the development of new materials with unique spirocyclic structures, which may have applications in polymer science and materials chemistry.

Mechanism of Action

The mechanism of action of 1-[4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-chlorophenoxy)ethan-1-one involves several molecular targets and pathways:

    Molecular Targets: The compound targets specific enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs).

    Pathways Involved: It induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This is mediated through the activation of caspases and the upregulation of pro-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-chlorophenoxy)ethan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to selectively target cancer cells and induce apoptosis makes it a promising candidate for further development as an anticancer agent.

Biological Activity

1-[4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-chlorophenoxy)ethan-1-one is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of a sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H21ClN2O4S, with a molecular weight of approximately 422.91 g/mol. The spirocyclic framework contributes to its distinct chemical behavior, allowing it to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of the Spirocyclic Core : Achieved through metal-catalyzed cascade cyclization reactions involving a benzenesulfonyl derivative and a diaza compound.
  • Introduction of the Chlorophenoxy Group : The spirocyclic intermediate is reacted with 4-chlorophenol under basic conditions to form the desired ether linkage.
  • Final Functionalization : Additional modifications may be performed to enhance biological activity or solubility.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Molecular Targets : The compound has been shown to target cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • Pathways Involved : It induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells through the activation of caspases and upregulation of pro-apoptotic proteins.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that related spirocyclic compounds can inhibit tumor growth in various cancer cell lines. The unique combination of structural features in this compound may enhance its efficacy against specific types of cancer.

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Properties
2,8-Diazaspiro[4.5]decan-1-oneStructureAntimicrobial activity
1-Oxa-3,8-diazaspiro[4.5]decan-2-oneStructurePotential anticancer properties
4-(benzenesulfonyl)-8-(4-methoxyphenyl)sulfonamideStructureKnown antibacterial effects

The comparative analysis shows that while many compounds exhibit beneficial biological activities, the unique spirocyclic structure and specific substituents in this compound may confer distinct pharmacological properties not found in other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antitumor Studies : In vitro studies have shown that spirocyclic compounds can effectively inhibit cell proliferation in various cancer models.
  • Enzyme Inhibition : Research indicates that these compounds can act as inhibitors for specific enzymes involved in tumor progression.
  • Cell Cycle Regulation : Investigations into the mechanism of action have revealed that these compounds can induce cell cycle arrest, providing insights into their potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-chlorophenoxy)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(Benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-chlorophenoxy)ethan-1-one

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